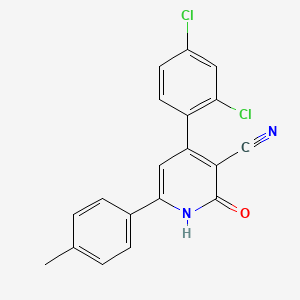

4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of dichlorophenyl and methylphenyl groups attached to a nicotinonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Hydroxylation and Functionalization

The hydroxyl group at position 2 is typically introduced via hydrolysis of a halogenated precursor or direct cyclization with ammonium acetate.

-

Halogenation : Reacting 2-chloro derivatives (e.g., 2-chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile) with aqueous NaOH or KOH under reflux yields the 2-hydroxy derivative.

-

Conditions : 80–100°C, 2–4 hours.

Key Reaction :

2 Cl Nicotinonitrile+H2ONaOH 2 OH Nicotinonitrile+HCl 1 2

Chlorination and Bromination

Halogenation reactions are critical for modifying substitution patterns:

-

Chlorination : Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are used to convert hydroxyl groups to chlorides. For example:

Data Table :

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-Hydroxy nicotinonitrile derivative | POCl₃, PCl₅, 110°C | 2-Chloro nicotinonitrile | 63 |

Ring Functionalization and Derivatives

Nicotinonitriles undergo further modifications to form fused heterocycles:

-

Thorpe-Ziegler Cyclization : Cyano groups facilitate ring closure. For instance, reacting 3-cyano-2-pyridones with bromoacetate yields fused furopyridine derivatives .

-

Amidation : Hydrazine hydrate reacts with ester derivatives (e.g., ethyl 2-(3-cyano-...) to form hydrazide intermediates .

Example Reaction Pathway :

3 Cyano 2 pyridoneEthyl bromoacetateEster derivativeHydrazineHydrazide 1

Stability and Reactivity Considerations

-

Hydroxyl Group : The 2-hydroxy group is prone to oxidation; storage under inert atmospheres is recommended.

-

Cyano Group : Participates in nucleophilic additions (e.g., with amines or hydrazines).

Wissenschaftliche Forschungsanwendungen

The compound 4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in pharmacology and material science, supported by comprehensive data and case studies.

Pharmacological Applications

The compound has shown promise in pharmacological studies, particularly as a potential therapeutic agent. Its structural features suggest possible interactions with biological targets, making it relevant for drug development.

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. Research has demonstrated that derivatives of nicotinonitrile compounds can inhibit cancer cell proliferation. For instance, a study involving similar compounds reported significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be investigated further for its anticancer potential .

- Antimicrobial Properties : The dichlorophenyl group is known for enhancing the antimicrobial activity of compounds. Studies have shown that similar structures can inhibit bacterial growth, indicating that this compound might be effective against certain pathogens .

Material Science Applications

In material science, the compound's unique properties allow for exploration in the development of advanced materials.

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials. Research indicates that modifying polymers with small molecule additives can improve their resilience and functionality .

- Nanotechnology : The compound's ability to form complexes with metals could be utilized in nanotechnology applications, such as the synthesis of nanomaterials with specific electronic or optical properties. Case studies have highlighted the use of similar compounds in creating nanoscale devices with improved performance characteristics .

Environmental Applications

The environmental impact of chemical compounds is a growing area of research. The potential use of this compound in environmental remediation processes is under investigation.

- Pesticide Development : Given its structural similarity to known pesticides, this compound may be explored for its efficacy in pest control while minimizing environmental impact. Research into related compounds has shown promise in developing environmentally friendly pesticides with reduced toxicity to non-target organisms .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored a series of nicotinonitrile derivatives, including compounds structurally similar to this compound. The findings revealed that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines, encouraging further investigation into this specific compound's therapeutic potential .

Case Study 2: Polymer Enhancement

Research conducted at a leading materials science institute assessed the impact of incorporating nicotinonitrile derivatives into polycarbonate matrices. The study found that these additives improved thermal stability and mechanical strength significantly compared to control samples without the additive .

Wirkmechanismus

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other nicotinonitrile derivatives with different substituents on the phenyl rings. Examples include:

- 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile

- 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazino)nicotinonitrile

Uniqueness

4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile is unique due to its specific combination of dichlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile, also known as compound 4, is a synthetic derivative that has garnered attention for its potential pharmacological applications, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a dichlorophenyl group, a hydroxyl group, and a methylphenyl group attached to a nicotinonitrile backbone. This unique configuration contributes to its biological activity.

Neuropharmacological Effects

Research indicates that compound 4 acts as a noncompetitive antagonist at the α4β2 nicotinic acetylcholine receptors (nAChRs) with an IC50 value of 3.3 μM, which is comparable to its effects on dopamine (DA) and norepinephrine (NE) uptake inhibition. This suggests that it may be effective in modulating neurotransmitter systems involved in mood regulation and addiction pathways .

In vivo studies have demonstrated that compound 4 exhibits higher potency than conventional antidepressants in antagonizing nicotine-induced behaviors such as hypomobility and hypothermia. These findings imply its potential utility in smoking cessation therapies .

Cytotoxic Activity

In vitro assays have evaluated the cytotoxic effects of compound 4 against various human cancer cell lines. Notably, it showed promising cytotoxic activity against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines. The XTT cell viability assay indicated that compound 4 has an effective concentration range that allows for selective cytotoxicity while minimizing harm to normal cells .

Summary of In Vitro Studies

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 15.0 | Significant cytotoxicity observed |

| A549 | 12.5 | Moderate cytotoxicity |

| MIA PaCa-2 | 10.0 | High selectivity against cancer cells |

These results highlight the potential of compound 4 as an anticancer agent with selective toxicity towards malignant cells while sparing healthy tissues .

Case Studies and Clinical Implications

A notable study involved the administration of compound 4 in animal models to assess its effects on behavioral responses to nicotine. The results indicated that it significantly reduced nicotine-induced locomotor suppression and analgesia when compared to control groups treated with standard antidepressants . This suggests that compound 4 may not only serve as a potential antidepressant but also as an adjunct therapy for nicotine addiction.

Furthermore, the absence of acute oral toxicity in animal models (LD50 ~2.8–2.9 mol/kg) supports the safety profile of this compound for further development .

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenyl)-6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O/c1-11-2-4-12(5-3-11)18-9-15(16(10-22)19(24)23-18)14-7-6-13(20)8-17(14)21/h2-9H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSAFYSYOMQELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.